Apoptosis inducer 5d
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60925-00-0 |
|---|---|
Molecular Formula |
C20H14BrN3 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)-5-phenylpyrazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14BrN3/c21-17-8-10-18(11-9-17)24-20(15-5-2-1-3-6-15)13-19(23-24)16-7-4-12-22-14-16/h1-14H |
InChI Key |
TZHWETVMXQTIER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Apoptosis inducer 5d |
Origin of Product |
United States |
Detailed Research Findings on Apoptosis Inducer 5d
Investigation of Molecular Targets and Ligand-Target Interactions
Research into the mechanism of action of this compound has involved the identification of potential molecular targets and the characterization of interactions between the compound and these targets.
Topoisomerase Enzyme Family as Putative Molecular Targets for this compound
The Topoisomerase (Topo) enzyme family, particularly type II topoisomerases (TopoII), represents validated molecular targets for various clinically used antitumor drugs. mdpi.comnih.gov Given that TopoIIα inhibitors are chemically related to this compound, TopoIIα has been assessed as a potential biological target for this compound. mdpi.comnih.gov Topoisomerases are essential enzymes involved in altering DNA topology during replication by transiently breaking and rejoining DNA strands. mdpi.com
Computational Modeling and Docking Simulations for Target Affinity Assessment
To evaluate the potential interaction of this compound with TopoIIα, computational docking simulations have been performed using software such as Autodock 4.2. mdpi.comnih.gov These simulations consider the potential binding of the ligand to the enzyme, taking into account factors like the ionization state of the compound, which can influence its interaction with biological targets. mdpi.com The pKa value of 5d was calculated to be 9.60, suggesting that its tertiary amine group would be in a protonated form at physiological pH. mdpi.comnih.gov
According to docking simulations, the predicted binding orientation of this compound within the TopoIIα binding site involves the stabilization of a ternary complex with DNA. mdpi.comnih.gov The simulations suggest the formation of a hydrogen bond between the ligand's NH group at position 7 and the phosphate (B84403) function in the DNA strand. mdpi.comnih.gov Additional contacts are predicted to occur between the thiocarbonyl group at position 2 and the side chain of His578, and between the 3-(dibutyl-amino)propyl substituent and the side chains of Asp541 and Arg487. mdpi.comnih.gov The binding orientation of 5d is predicted to differ from that of related compounds, such as the tri-phenyl substituted derivative 1d. nih.gov
Quantitative assessment of the predicted interaction between this compound and TopoIIα has been performed through the calculation of the inhibition constant (Ki) from docking simulations. mdpi.comnih.gov The calculated Ki value for the docking pose of 5d was found to be 9.55 mM. mdpi.comnih.gov This value suggests a weak predicted interaction between this compound and the TopoIIα enzyme. mdpi.comnih.gov For comparison, a related derivative, 1d, showed a calculated Ki value of 772 µM in similar docking simulations. nih.gov
Table 1: Predicted Inhibition Constant (Ki) from Docking Simulation
| Compound | Target | Calculated Ki (mM) |
| This compound | TopoIIα | 9.55 |
| Derivative 1d | TopoIIα | 0.772 |
Predictive Binding Orientations and Interaction Modes of this compound
Identification of Other Potential Molecular Effectors of this compound
Beyond the investigation of TopoIIα, this compound is described as a novel inducer of cell death that activates apoptosis in cancer cells. dcchemicals.com Research indicates that treatment with this compound can affect cellular processes such as cell growth, mitochondrial membrane potential (ΔΨm), and reactive oxygen species (ROS) levels. dcchemicals.com It has also been observed to decrease Gal-1 protein levels. dcchemicals.com While TopoIIα is a putative molecular target, these broader cellular effects suggest potential interactions or influences on other molecular effectors involved in regulating cell cycle progression, mitochondrial function, oxidative stress, and protein expression, all of which can contribute to the induction of apoptosis.
Downstream Signaling Cascade Activation by this compound
The primary observed downstream effect of this compound is the induction of apoptotic cell death. Studies using assays such as the Muse™ Annexin V & Dead Cell Assay in cell lines like SKOV-3 ovarian adenocarcinoma cells have demonstrated this effect. mdpi.comnih.gov Treatment with this compound has been shown to cause a significant increase in the percentage of apoptotic cells compared to control groups. mdpi.comnih.gov This increase includes both early and late apoptotic cell populations. mdpi.comnih.gov Specifically, a study showed approximately a 30% increase in total apoptotic cells after 48 hours of treatment, with a larger increase observed in early apoptotic cells (around 20%) compared to late apoptotic cells (around 8%). mdpi.comnih.gov The observed changes in mitochondrial membrane potential and ROS levels also indicate the activation of intrinsic apoptotic pathways downstream of the initial molecular interactions. dcchemicals.com
Table 2: Apoptosis Profile in SKOV-3 Cells Treated with this compound
| Treatment | Apoptotic Cells (%) (Approximate Increase vs Control) | Early Apoptotic Cells (%) (Approximate Increase vs Control) | Late Apoptotic Cells (%) (Approximate Increase vs Control) |
| This compound (2.5 µM) | ~30 | ~20 | ~8 |
Note: Data derived from reported approximate increases compared to control. mdpi.comnih.gov
Initiation of Apoptotic Pathways (e.g., Intrinsic and Extrinsic Cascades)
Apoptosis is primarily executed through two major signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. The convergence of these pathways leads to the activation of executioner caspases, ultimately resulting in the dismantling of the cell mdpi.comepa.govmetabolomicsworkbench.org.
The intrinsic pathway is triggered by intracellular signals arising from cellular stress, such as DNA damage, growth factor withdrawal, or oxidative stress mdpi.com. These stimuli lead to the permeabilization of the outer mitochondrial membrane (MOMP), a critical step regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family mdpi.comepa.govuni-goettingen.de. MOMP results in the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytosol mdpi.comepa.govctdbase.org. Cytosolic cytochrome c then binds to Apaf-1 (apoptotic protease-activating factor 1), forming the apoptosome complex, which recruits and activates caspase-9, an initiator caspase of the intrinsic pathway mdpi.comepa.govctdbase.org.
The extrinsic pathway is initiated by the binding of specific death ligands (e.g., FasL, TRAIL, TNF-α) to their cognate death receptors on the cell surface, which are members of the TNF receptor superfamily mdpi.commetabolomicsworkbench.org. This ligand-receptor interaction leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates caspase-8, an initiator caspase of the extrinsic pathway mdpi.commetabolomicsworkbench.org. Activated caspase-8 can directly cleave and activate executioner caspases or, in some cell types, cleave Bid (a pro-apoptotic Bcl-2 family protein), linking the extrinsic pathway to the intrinsic pathway through MOMP amplification epa.gov.
A potent apoptosis inducer like this compound could potentially initiate apoptosis by influencing either or both of these pathways. Its identification through a caspase-based assay suggests direct or indirect involvement in caspase activation mitotox.org. Furthermore, its activity as a tubulin polymerization inhibitor mitotox.org could lead to cell cycle arrest, a form of cellular stress known to trigger the intrinsic apoptotic pathway . While specific data for this compound are not available in the provided results, other tubulin inhibitors have been shown to induce apoptosis, often via the intrinsic pathway, by disrupting microtubule dynamics and causing mitochondrial dysfunction.
Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression by this compound
The delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family, is a critical determinant of a cell's susceptibility to apoptosis mdpi.com. Anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Mcl-1, inhibit apoptosis by preventing MOMP and caspase activation mdpi.comuni-goettingen.de. Conversely, pro-apoptotic proteins, including Bax, Bak, and the BH3-only proteins (e.g., Bid, Bim, Puma, Noxa), promote apoptosis by inducing MOMP or neutralizing anti-apoptotic proteins mdpi.comuni-goettingen.de.
The ratio of pro-apoptotic to anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, is considered a key factor in regulating the apoptotic process. An increase in this ratio often correlates with increased sensitivity to apoptotic stimuli. Many apoptosis-inducing agents exert their effects by modulating the expression levels or activity of these proteins, thereby shifting the balance towards cell death. This can involve upregulating pro-apoptotic proteins, downregulating anti-apoptotic proteins, or disrupting the interaction between them mdpi.com.
Although specific data on how this compound modulates individual pro- and anti-apoptotic proteins are not detailed in the provided search results, its classification as a potent apoptosis inducer implies that it likely influences this critical balance. Given its potential to induce cellular stress, it could lead to the activation or upregulation of certain pro-apoptotic factors or the inhibition or downregulation of anti-apoptotic proteins, consistent with the mechanisms observed for other apoptosis-inducing agents.
Enzyme Activation and Substrate Cleavage Associated with this compound Action (e.g., Caspases, PARP)
Caspases are a family of cysteine proteases that serve as the central executioners of apoptosis epa.gov. They are synthesized as inactive zymogens and become activated through proteolytic cleavage in response to pro-apoptotic signals epa.gov. Initiator caspases (e.g., caspase-8 and caspase-9) are activated upstream in the apoptotic pathways and, in turn, cleave and activate executioner caspases (e.g., caspase-3, caspase-6, and caspase-7) mdpi.comepa.gov. The executioner caspases are responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes observed during apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies mdpi.com.
Poly(ADP-ribose) polymerase (PARP) is a key nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated executioner caspases, particularly caspase-3, into distinct fragments. Cleavage of PARP is considered a hallmark event of caspase-dependent apoptosis and serves as a widely used biochemical marker for cells undergoing apoptosis. This cleavage is thought to inactivate PARP, preventing ATP depletion during the energy-dependent process of apoptosis and facilitating the efficient execution of cell death.
The initial discovery of this compound utilized a cell- and caspase-based screening assay, indicating that its mechanism of action involves the activation of caspases mitotox.org. The study on a related series of compounds also mentioned "cleavage of essential proapoptotic caspase substrates". While specific data detailing which caspases are activated or the extent of PARP cleavage specifically by this compound (from mitotox.org) were not found in the provided results, its ability to induce apoptosis strongly suggests that it leads to the activation of the caspase cascade and subsequent cleavage of caspase substrates, including PARP, consistent with the execution phase of programmed cell death. The precise sequence and contribution of individual caspases (e.g., whether it primarily activates caspase-8, caspase-9, or both) would require further specific investigation.
Data Table: Potency of this compound in T47D Cells
| Compound | Cell Line | Assay Type | EC50 (µM) | GI50 (µM) | Reference |
| This compound | T47D | Apoptosis Induction | 0.08 | - | mitotox.org |
| This compound | T47D | Growth Inhibition | - | 0.05 | mitotox.org |
Cellular and Subcellular Investigations of Apoptosis Inducer 5d Activity
Induction of Apoptotic Phenotypes in Cultured Cell Lines
Research indicates that Apoptosis inducer 5d is capable of inducing apoptotic phenotypes in a variety of cultured cancer cell lines. This induction is a key aspect of its observed anti-proliferative effects.
Assessment of Early and Late Apoptotic Events (e.g., Annexin V Staining using Flow Cytometry)
A common method for assessing the induction of apoptosis is through the use of Annexin V staining in conjunction with a vital dye like propidium (B1200493) iodide (PI) or 7-AAD, followed by analysis via flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis bio-rad-antibodies.comnih.govaai.orgresearchgate.netplos.org. Later stages of apoptosis, or secondary necrosis, are characterized by the loss of membrane integrity, allowing vital dyes to enter the cell and stain the nucleus bio-rad-antibodies.comresearchgate.netplos.org.
Studies have utilized Annexin V/PI or Annexin V/7-AAD double staining to evaluate the effects of this compound on cell populations. In M-HeLa cancer cells, flow cytometry analysis after labeling with propidium iodide and Annexin V- Alexa Fluor 647 was used to evaluate apoptosis induction by compound 5d researchgate.net. Similarly, Annexin V-FITC/PI double staining assay was performed to evaluate the impact of compound 5d on both early and late apoptosis percentages in SW-620 cancer cell lines tandfonline.com. Compound 5d also increased the proportion of early and late apoptotic cells in MCF-7 cells, as assessed by flow cytometry researchgate.net.
Quantification of Apoptotic Cell Populations in Response to this compound
Quantitative analysis using flow cytometry has demonstrated a dose-dependent induction of apoptosis by this compound in several cell lines. In SW-620 cells, compound 5d at concentrations of 5 µM and 10 µM approximately induced a 2.9-fold and 3.8-fold total increase in apoptosis, respectively, compared to untreated cells after 24 hours tandfonline.com. In M-HeLa cells, treatment with compound 5d at its IC50 (2.0 µM) and IC50/2 (1.0 µM) doses for 48 hours resulted in increased early and late apoptotic cell populations researchgate.net. For MCF-7 cells, compound 5d increased the proportion of early and late apoptotic cells by nearly 13-fold and 60-fold, respectively, compared to control cells researchgate.net.
The following table summarizes some of the quantified apoptotic effects of this compound in specific cell lines:
| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect on Apoptosis | Source |
| SW-620 | 5 µM | 24 hours | ~2.9-fold total increase in apoptosis vs control | tandfonline.com |
| SW-620 | 10 µM | 24 hours | ~3.8-fold total increase in apoptosis vs control | tandfonline.com |
| M-HeLa | 1.0 µM (IC50/2) | 48 hours | Increased early and late apoptotic cells vs control | researchgate.net |
| M-HeLa | 2.0 µM (IC50) | 48 hours | Increased early and late apoptotic cells vs control | researchgate.net |
| MCF-7 | Not specified | Not specified | ~13-fold increase in early apoptotic cells vs control | researchgate.net |
| MCF-7 | Not specified | Not specified | ~60-fold increase in late apoptotic cells vs control | researchgate.net |
| HepG2 | Not specified | Not specified | Induced early and late apoptosis | nih.gov |
Further mechanistic studies in SW-620 cells revealed that compounds, including 5d, inhibited cell viability by deregulating apoptosis-related proteins, specifically showing significant inhibition of the anti-apoptotic Bcl2 protein expression and a significant increase in the level of cleaved PARP tandfonline.com. In HepG2 cells, the apoptotic pathway provoked by compound 5d involved an upregulation in the expression of the proapoptotic genes caspase-3, caspase-9, and Bax, alongside a downregulation of the anti-apoptotic Bcl-2 gene nih.gov. These findings suggest the involvement of the mitochondrial apoptotic pathway in the mechanism of action of this compound tandfonline.comnih.govspandidos-publications.com.
Subcellular Localization and Organellar Perturbations Induced by this compound
While the induction of apoptosis by this compound is well-documented at the cellular level, detailed research specifically on the subcellular localization of the compound itself and the direct organellar perturbations it induces is not extensively available in the provided search results. However, the observed effects on apoptosis-related proteins and the likely involvement of the mitochondrial pathway suggest that subcellular events, particularly involving mitochondria, are critical to its mechanism.
General mechanisms of apoptosis induction often involve the translocation of pro-apoptotic proteins like Bax from the cytosol to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of factors like cytochrome c, which activate caspases nih.govresearchgate.netpnas.org. Studies on other apoptosis-inducing agents have shown effects such as decreased mitochondrial membrane potential researchgate.netplos.org. Given the reported effects of compound 5d on Bcl-2 family proteins and caspases tandfonline.comnih.gov, it is plausible that it influences these critical mitochondrial events, although direct evidence of the compound's own subcellular location or specific organellar damage caused by it would require further investigation.
Cell Line Specific Responses to this compound Treatment
The efficacy of this compound has been evaluated across a diverse panel of cancer cell lines, revealing variations in sensitivity.
Analysis of Efficacy Across Diverse Cellular Contexts
Preliminary screening results indicated that compound 5d displayed effectiveness towards various cell lines representing numerous tumor subpanels tandfonline.com. It has shown broad-spectrum anti-cancer activities against HepG2, MCF-7, MDA-MB-231, and HeLa cell lines nih.gov. Notably, compound 5d demonstrated strong antitumor activity against MCF-7 and MDA-MB-468 breast cancer cell lines researchgate.net. Almost all leukemia cell lines tested were also sensitive to compound 5d researchgate.net.
Structure Activity Relationship Sar Studies of Apoptosis Inducer 5d Analogues
Design and Synthetic Strategies for Pyrimido-pyrimidine Analogues
The design and synthesis of pyrimido-pyrimidine analogues as potential apoptosis inducers often involve multi-step procedures aimed at creating a library of derivatives with systematic structural variations. One approach involves the synthesis of bicyclic basic merbarone (B1676292) analogues, which are pyrimido-pyrimidine derivatives. A two-step procedure has been reported for synthesizing such analogues, incorporating small alkyl groups at positions 1 and 3 of the pyrimido-pyrimidine scaffold and a (4-chloro)phenyl substituent at position 6a. Basic side chains are typically introduced at position 7, guided by previously established SAR principles for this class of compounds. researchgate.net
Another synthetic strategy involves the creation of fused pyrimidine (B1678525) systems, such as pyrrolo[1,2-c]pyrimido[5,4-b]indolizines. The synthesis of these compounds can involve reactions starting from pyridine-2-acetonitrile, pyrrole-2-carboxaldehyde, and trimethylsilyl (B98337) cyanide, followed by reactions with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and subsequent oxidative cyclization. mdpi.com These synthetic routes allow for the systematic modification of different parts of the molecular scaffold to probe their influence on biological activity.
Influence of Substituents on Apoptotic Activity of Apoptosis Inducer 5d Derivatives
The antiproliferative and apoptotic activity of compounds referred to as "this compound" and their analogues is significantly influenced by the nature and position of substituents on the core structure. Studies on pyrimidine and pyrimido-pyrimidine derivatives have demonstrated that modifications to both basic side chains and the heterocyclic moiety can impact efficacy. researchgate.netresearchgate.netcu.edu.eg
Role of Basic Side Chains on Antiproliferative and Apoptotic Efficacy
The nature of the basic side chain attached to the pyrimido-pyrimidine or pyrimidine scaffold plays a role in the antiproliferative activity of these compounds. researchgate.net While specific details regarding the optimal basic side chains for compounds labeled "5d" in the pyrimido-pyrimidine context are limited in the provided snippets, research on related pyrimidine derivatives (including one labeled 5d) highlights the importance of the side chain for activity against specific cancer cell lines. researchgate.netcu.edu.eg For instance, in a series of hydrazino pyrimidine derivatives, the thiomethyl derivatives (including 5d) showed greater potency against the KM12 colon cancer cell line compared to thioxo derivatives. cu.edu.eg
Impact of Pyrimido-pyrimidine Moiety Modifications on Activity
Modifications to the pyrimido-pyrimidine moiety itself, including substituents on the heterocyclic rings, also influence the antiproliferative and apoptotic activity. researchgate.net For bicyclic basic merbarone analogues (pyrimido-pyrimidines), the substituents on the pyrimido-pyrimidine core affect their antiproliferative activity. researchgate.net In the context of hydrazino pyrimidine derivatives, structural variations within the pyrimidine system contribute to differential potency against cancer cell lines. researchgate.netcu.edu.eg For example, compound 5d, a hydrazino derivative, was identified as a potent derivative against the KM12 cell line. researchgate.netcu.edu.eg
Research findings often include data on the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values against various cancer cell lines to quantify the impact of these structural modifications. For a hydrazino pyrimidine derivative labeled 5d, an IC₅₀ value of 1.73 µM was reported against the KM12 cell line, demonstrating potent cytotoxic activity. researchgate.netcu.edu.eg
An example of activity data for a pyrimidine derivative (compound 5d) is shown below:
| Compound | Cell Line | IC₅₀ (µM) |
| 5d | KM12 | 1.73 |
Correlation Between Structural Features and Molecular Target Interactions
The biological activity of apoptosis inducers is mediated through interactions with specific molecular targets within the cell. SAR studies aim to correlate structural features of the compounds with their binding affinity and effects on these targets. For compounds labeled "5d" and related apoptosis inducers, several molecular targets have been implicated depending on the specific chemical scaffold.
For bicyclic basic merbarone analogues (pyrimido-pyrimidines), docking studies have been performed to understand their interaction with topoisomerase IIα, although compound 5d in this series showed poor interaction compared to another analogue (1d). researchgate.net
In the case of pyrimidine derivatives, compounds like 5d have been shown to induce apoptosis through mechanisms involving the modulation of key proteins in the apoptotic pathways. Studies have indicated that such compounds can upregulate pro-apoptotic factors like caspase-3, caspase-9, and Bax, while downregulating anti-apoptotic proteins such as Bcl-2. researchgate.netcu.edu.eg This suggests that the structural features of these pyrimidine derivatives facilitate interactions that activate the caspase cascade and influence the balance of Bcl-2 family proteins, ultimately leading to apoptosis.
Other compounds labeled "5d" belonging to different structural classes have been reported to interact with other targets, such as tubulin nih.govmdpi.com, various protein kinases like VEGFR2, EGFR, HER2, and CDK2 mdpi.comresearchgate.netresearchgate.net, and potentially even death receptors researchgate.netnih.gov. While these examples pertain to structurally different "5d" compounds, they illustrate the diverse molecular targets that can be modulated by apoptosis-inducing agents and highlight the importance of the specific chemical scaffold in determining target interaction.
The correlation between structural features and target interaction is often investigated through techniques like molecular docking studies, which predict how a compound binds to a protein target based on its structure. These studies, coupled with biological assays measuring target modulation and downstream effects like caspase activation or changes in protein expression levels, provide a comprehensive understanding of the SAR and the mechanism of action.
Advanced Methodologies in Apoptosis Inducer 5d Research
High-Throughput Screening Approaches for Novel Modulators of Apoptosis
While the provided information does not detail the use of apoptosis inducer 5d in high-throughput screening (HTS) campaigns to identify novel modulators, cell-based assays evaluating its own activity are a fundamental component that can be scaled for HTS. Studies have assessed the antiproliferative activity of compound 5d against cell lines such as SKOV-3 and MCF-7 nih.gov. This type of cell viability or proliferation assay is commonly adapted for HTS to screen large libraries of compounds for potential apoptosis-inducing or antiproliferative effects. The evaluation of growth percent values in the presence of compound 5d at specific concentrations provides data points that, in a larger context, would contribute to identifying structure-activity relationships and prioritizing compounds in an HTS setting nih.gov. Detailed data regarding the growth percent values for SKOV-3 and MCF-7 cells were referenced as being in Table 2 of the source material, but the specific values were not available in the consulted snippets nih.gov.
Advanced Spectroscopic and Imaging Techniques for Cellular Analysis
Advanced techniques are crucial for analyzing the cellular effects of apoptosis inducers like compound 5d. One method employed is the Muse™ Annexin V & Dead Cell Assay nih.gov. This assay utilizes fluorescent labeling and flow cytometry (a technique often coupled with advanced imaging principles) to distinguish between live, early apoptotic, late apoptotic, and dead cells.
In one study, treatment of SKOV-3 ovarian adenocarcinoma cells with compound 5d (at 2.5 µM concentration for 48 hours) resulted in a notable increase in apoptotic cells compared to control (DMSO treated) cells nih.gov. The analysis showed an approximately 30% increase in the total apoptotic cell population nih.gov. This increase was primarily driven by an increase in early apoptotic cells (approximately 20%), with a smaller increase observed in late apoptotic cells (around 8%) nih.gov.
Below is a summary of the apoptosis profile data observed in SKOV-3 cells treated with compound 5d:
| Cell Population | Control (DMSO) | This compound (2.5 µM, 48h) |
| Total Apoptotic Cells | Baseline | Approximately 30% Increase |
| Early Apoptotic Cells | Baseline | Approximately 20% Increase |
| Late Apoptotic Cells | Baseline | Approximately 8% Increase |
This type of detailed cellular analysis provides quantitative data on the mode of cell death induced by compound 5d, confirming its classification as an apoptosis inducer.
In Silico Approaches for Ligand Design and Target Prediction for this compound
In silico methodologies play a significant role in understanding the potential interactions of compounds like this compound with biological targets and in guiding the design of related molecules. Given that compound 5d is chemically related to TopoIIα inhibitors, docking simulations have been employed to assess whether TopoIIα could be a biological target for 5d nih.gov.
A docking simulation using Autodock 4.2 was carried out, considering a related compound (1d) as a template molecule nih.gov. The simulation aimed to predict how compound 5d might bind within the TopoIIα binding site nih.gov. According to the docking simulation, compound 5d was predicted to interact poorly with the enzyme and assume a different orientation compared to the bioactive conformation of the template molecule 1d nih.gov. The calculated Ki value from the docking pose for 5d was 9.55 mM, suggesting a weak interaction with the TopoIIα enzyme nih.gov. This contrasts with the calculated Ki value of 772 µM for the template molecule 1d, which was predicted to be stabilized by hydrogen bonding and polar interactions within the binding site nih.gov.
These in silico approaches provide valuable insights into potential mechanisms of action and help direct further experimental investigations, although the docking results suggested that TopoIIα might not be the primary target for the observed antiproliferative and apoptotic effects of 5d nih.gov.
Proteomic and Transcriptomic Profiling in Response to this compound Treatment
Information specifically detailing proteomic or transcriptomic profiling conducted in response to treatment with this compound was not found in the consulted search results. While compound 5d has been shown to induce apoptosis and exert antiproliferative effects, comprehensive studies analyzing global protein or gene expression changes following treatment were not available in the provided snippets. Such studies would typically involve techniques like mass spectrometry-based proteomics or RNA sequencing to identify the cellular pathways and molecular networks affected by the compound.
Future Research Directions and Preclinical Therapeutic Explorations for Apoptosis Inducer 5d
Development of Novel Analogues of Apoptosis Inducer 5d with Enhanced Potency and Selectivity
Research efforts have included the synthesis of novel analogues structurally related to this compound, particularly within the class of pyrimido-pyrimidine derivatives, which are considered rigid merbarone (B1676292) analogues. These investigations aim to explore structure-activity relationships to identify compounds with improved antiproliferative activity. While this compound itself was identified in one study as one of the more promising molecules among a novel series of pyrimido-pyrimidine analogues (derivatives 5d and 5e), it still demonstrated reduced antiproliferative activity compared to previously prepared analogues. Future research is directed towards synthesizing further modifications to the pyrimido-pyrimidine scaffold, varying substituents at positions 1, 3, and 6a, and exploring different basic side chains at position 7. The goal is to enhance both the potency and selectivity of these compounds for cancer cells, potentially by optimizing interactions with biological targets.
Investigation of Resistance Mechanisms to this compound
Based on the available search results, specific investigations into the mechanisms by which cancer cells may develop resistance to this compound have not been detailed. Future research in this area would be crucial to understand potential limitations of 5d as a therapeutic agent and to develop strategies to overcome or prevent resistance. This could involve studying cellular efflux pumps, alterations in apoptotic pathways, or modifications of potential target interactions.
Combinatorial Therapeutic Strategies Involving this compound
Information regarding preclinical studies exploring combinatorial therapeutic strategies involving this compound in combination with other drugs was not found in the conducted searches. Future research could investigate potential synergistic effects of combining this compound with existing chemotherapies, targeted therapies, or immunotherapies to enhance its efficacy and potentially lower effective doses, thereby reducing potential off-target effects.
Preclinical Efficacy Studies in Relevant Disease Models (excluding human trials)
Preclinical studies have begun to evaluate the efficacy of this compound in relevant disease models, specifically focusing on its ability to induce apoptosis in cancer cells. In one study, treatment of SKOV-3 ovarian adenocarcinoma cells with this compound for 48 hours resulted in an approximately 30% increase in the population of apoptotic cells compared to control groups. This increase was primarily observed in the early apoptotic cell population (20%), with a smaller increase in late apoptotic cells (about 8%). These findings support the classification of this compound as an apoptosis inducer and highlight its potential for further investigation in various cancer cell lines and in vivo cancer models.
Data Table: Apoptosis Induction by this compound in SKOV-3 Cells
| Treatment | Apoptotic Cells (%) (Approximate) |
| Control (DMSO) | Baseline |
| This compound (48h) | +30% |
Note: Data derived from interpretation of graphical representation in source.
Exploration of this compound's Broader Biological Activities Beyond Cancer
Beyond its role as an apoptosis inducer in cancer cells, the broader biological activities of this compound are being explored, particularly in relation to its potential molecular targets. This compound is chemically related to TopoIIα inhibitors. Docking simulations have been performed to assess whether TopoIIα could be a biological target for 5d. These simulations predicted a weak interaction between this compound and the TopoIIα enzyme, with a calculated Ki value of 9.55 mM. The predicted interaction involves hydrogen bonding with the ligand's NH group at position 7 and the phosphate (B84403) function in the DNA strand, as well as additional contacts with amino acid side chains and the DNA phosphodiesteric group. While the interaction appears weak compared to other related compounds, this exploration into the potential targeting of Topoisomerase IIα suggests avenues for investigating other possible enzyme interactions or biological pathways influenced by this compound beyond direct apoptosis induction.
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie the apoptosis-inducing activity of Apoptosis Inducer 5d?
- Methodological Answer : To investigate the mechanism, researchers should first assess caspase activation (e.g., caspase-3/7 cleavage via fluorometric assays) and mitochondrial membrane potential disruption (using JC-1 dye). Lipid peroxidation can be measured via malondialdehyde (MDA) assays. Include controls such as caspase inhibitors (e.g., Z-VAD-FMK) and antioxidants (e.g., N-acetylcysteine) to validate specificity. Reference proteomic profiling to identify downstream targets .
Q. What experimental models are optimal for preliminary evaluation of this compound?
- Methodological Answer : Use established cell lines (e.g., HeLa, Jurkat) for in vitro screening due to their well-characterized apoptotic pathways. For in vivo validation, murine xenograft models are suitable. Ensure dose-response curves (0.1–50 µM in vitro; 5–20 mg/kg in vivo) are generated to determine IC50/LD50. Include sham-treated controls and monitor biomarkers like serum ALT/AST for hepatotoxicity .
Q. How can researchers standardize protocols for this compound treatment in cell culture?
- Methodological Answer : Optimize solvent compatibility (e.g., DMSO ≤0.1% v/v) and exposure time (24–72 hours). Use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis. Replicate experiments ≥3 times with internal controls (e.g., staurosporine as a positive control). Validate results across multiple cell lines to assess tissue-specific effects .
Advanced Research Questions
Q. How should conflicting data on this compound’s efficacy across studies be resolved?
- Methodological Answer : Perform meta-analysis of variables such as cell passage number, serum concentration in media, and batch-to-batch compound variability. Use orthogonal assays (e.g., TUNEL assay vs. caspase activity) to confirm apoptosis. Statistical tools like ANOVA with post-hoc tests can identify confounding factors. Cross-reference with independent studies using knockouts (e.g., Bax/Bak DKO cells) to isolate mechanisms .
Q. What strategies enhance the specificity of this compound in targeting cancer cells over normal cells?
- Methodological Answer : Employ co-culture systems with stromal cells to mimic tumor microenvironments. Use RNA-seq to identify differentially expressed pro-apoptotic genes (e.g., PUMA, NOXA) in treated vs. untreated cells. Pharmacokinetic studies (e.g., LC-MS/MS) can assess tumor penetration efficiency. Combine with pH-sensitive nanoparticles to exploit tumor acidosis .
Q. How can researchers design studies to evaluate synergistic effects of this compound with chemotherapeutics?
- Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method. Test sequential vs. concurrent administration in vitro. In vivo, employ orthotopic models with dual-agent dosing. Monitor off-target effects via transcriptomics (e.g., NanoString) and validate using siRNA knockdown of suspected synergy mediators (e.g., NF-κB) .
Key Considerations for Experimental Design
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval. Include humane endpoints (e.g., tumor volume ≤1.5 cm³) .
- Data Reproducibility : Use blinded scoring for histopathology and pre-register protocols on platforms like OSF .
- Statistical Power : Calculate sample size via G*Power (α=0.05, β=0.2) and account for attrition in longitudinal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
